2-(4-1,2,3-Thiadiazolyl)pyridine
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Overview
Description
2-(4-1,2,3-Thiadiazolyl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-1,2,3-Thiadiazolyl)pyridine typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method includes the cyclization of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-1,2,3-Thiadiazolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(4-1,2,3-Thiadiazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting heat shock protein 90 (Hsp90).
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-1,2,3-Thiadiazolyl)pyridine involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of Hsp90, a chaperone protein involved in the folding of numerous oncoproteins . The compound’s ability to cross cellular membranes due to its lipophilicity enhances its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2-(4-1,2,3-Thiadiazolyl)pyridine stands out due to its unique combination of a pyridine and thiadiazole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-pyridin-2-ylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYISIZZTHPRSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372742 |
Source
|
Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176037-42-6 |
Source
|
Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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